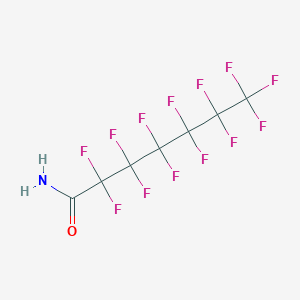

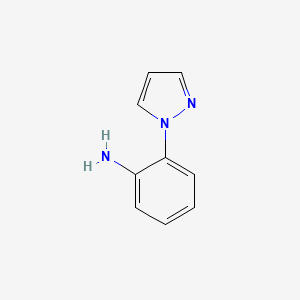

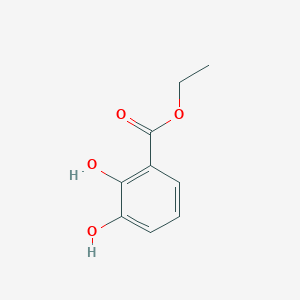

![molecular formula C13H13F3N2O4 B1303564 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid CAS No. 325702-10-1](/img/structure/B1303564.png)

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can help us infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with nitro-substituted phenyl groups. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to complex products, suggesting that similar conditions might be used for synthesizing the compound of interest . Additionally, the synthesis of related piperidine derivatives, such as those involving thiopiperidine and piperazinediones , provides a foundation for understanding the potential synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography. For example, the crystal structure of a thiopiperidine derivative shows the piperidine ring adopting an envelope conformation . Similarly, the structure of a side product in benzothiazinone synthesis, which includes a piperidinyl group attached to a nitro-substituted phenyl ring, has been reported . These findings suggest that the target compound may also exhibit a defined conformation and intramolecular interactions that could be elucidated through crystallographic studies.

Chemical Reactions Analysis

The reactivity of compounds containing piperidine and nitro-substituted phenyl groups can be complex. For instance, the reaction of piperidine

Aplicaciones Científicas De Investigación

-

Piperidine Derivatives : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

2-(Trifluoromethyl)phenylboronic acid : This compound is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

-

2-Nitro-4-(trifluoromethyl)phenol : This compound is the major product of solution phase photodecomposition of fluorodifen . It has been used in the synthesis of 2-methyl-2-propionic acid ethyl ester .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Piperidine derivatives, such as this compound, are often used in the design of drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O4/c14-13(15,16)9-1-2-10(11(7-9)18(21)22)17-5-3-8(4-6-17)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKHDVIWHAVTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377859 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

CAS RN |

325702-10-1 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)